molecular formula C8H6BrF3 B6618384 1-bromo-4-(1,2,2-trifluoroethyl)benzene CAS No. 1785170-18-4

1-bromo-4-(1,2,2-trifluoroethyl)benzene

Cat. No.: B6618384
CAS No.: 1785170-18-4
M. Wt: 239.03 g/mol
InChI Key: MRDVSVBJUDOCPQ-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has become a vital area of modern research. The introduction of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. Fluorine is the most electronegative element, and the C-F bond is one of the strongest single bonds in organic chemistry.

These unique characteristics lead to several advantages:

Enhanced Metabolic Stability: The strength of the C-F bond can prevent metabolic breakdown of a drug molecule by enzymes in the body, leading to a longer duration of action.

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, which can improve its bioavailability and effectiveness.

Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, which is crucial for tuning a molecule's interaction with biological targets.

Due to these effects, organofluorine compounds are prevalent in pharmaceuticals and agrochemicals. It is estimated that approximately 20% of all pharmaceuticals and up to half of all agrochemicals contain at least one fluorine atom.

Contextualization of 1-Bromo-4-(1,2,2-trifluoroethyl)benzene within Halogenated Aromatics

The theoretical compound this compound belongs to a class of molecules that are bifunctional. This means it has two distinct reactive sites on the aromatic ring:

The Bromo Substituent (-Br): The carbon-bromine bond is a key functional group for synthetic chemists. It is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds through a variety of powerful cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the construction of more complex molecular architectures.

The Trifluoroethyl Substituent (-CHFCF₂H): The partially fluorinated ethyl group significantly influences the electronic properties of the benzene (B151609) ring. It acts as an electron-withdrawing group, which affects the reactivity of the ring in electrophilic aromatic substitution reactions. Furthermore, the fluorine atoms can engage in unique non-covalent interactions, such as hydrogen bonding and halogen bonding, which can dictate how the molecule binds to biological targets or assembles in materials.

The combination of a reactive bromine atom and a property-modifying fluoroalkyl group makes such compounds valuable building blocks for creating new, functional molecules for medicinal chemistry and materials science.

Overview of Research Trends for Fluorinated Ethylbenzene (B125841) Derivatives

Research involving fluorinated ethylbenzene derivatives is dynamic and focuses on several key areas. A major trend is the development of novel, more efficient methods to introduce fluorinated groups into aromatic systems. This includes late-stage fluorination, where fluorine is added at the end of a complex synthesis, allowing for the rapid creation of diverse compound libraries for drug discovery.

Another significant area of research is the use of these building blocks in the synthesis of complex organic materials. For example, fluorinated aromatic compounds are being investigated for use in:

Organic Electronics: Their unique electronic properties are valuable for creating organic light-emitting diodes (OLEDs) and photovoltaic cells.

Liquid Crystals: The polarity and shape of fluorinated molecules can be tuned to create advanced liquid crystal displays.

Polymers: Incorporating fluorinated units into polymers can enhance their thermal stability and chemical resistance, leading to high-performance materials.

Synthetic routes often focus on reactions involving the precursor 4-bromostyrene (B1200502) (1-bromo-4-vinylbenzene), which can then be subjected to various fluoroalkylation reactions on the vinyl group. nih.govsigmaaldrich.comchemicalbook.com The development of selective and efficient reactions to create specific isomers of fluorinated ethylbenzene remains a challenging but important goal for synthetic chemists.

Table of Related Compounds

Since no data exists for the target compound, the table below lists information for structurally similar isomers found during the research process.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormBoiling PointRefractive IndexSource(s)
(1-Bromo-2,2,2-trifluoroethyl)benzene 434-42-4C₈H₆BrF₃239.03Liquid-n20/D 1.487 sigmaaldrich.com
1-Bromo-4-(2,2,2-trifluoroethyl)benzene (B120307) 155820-88-5C₈H₆BrF₃239.04--- uni.luchemicalbook.com
1-Bromo-4-(trifluoromethoxy)benzene 407-14-7C₇H₄BrF₃O241.01Liquid80 °C/50 mmHgn20/D 1.461 sigmaaldrich.com
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene -C₈H₅BrF₄257.02Solid-- sigmaaldrich.com
1-bromo-4-(1,1,2-trifluoroethyl)benzene -C₈H₆BrF₃237.9605 (Mono)--- uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(1,2,2-trifluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDVSVBJUDOCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 4 1,2,2 Trifluoroethyl Benzene

Retrosynthetic Analysis of 1-Bromo-4-(1,2,2-trifluoroethyl)benzene

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. For this compound, several disconnection strategies can be envisioned, primarily focusing on the formation of the carbon-carbon bond of the ethyl side chain and the introduction of the bromine and fluorine atoms.

Two primary retrosynthetic pathways are considered:

Pathway A: Aryl-Alkyl Coupling. This approach involves disconnecting the bond between the aromatic ring and the ethyl side chain (C-C bond disconnection). This leads to a brominated aromatic precursor and a trifluoroethyl synthon. The key challenge is the preparation of the appropriate trifluoroethylating agent.

Pathway B: Functional Group Interconversion. This strategy involves synthesizing a substituted benzene (B151609) ring first and then introducing the bromine atom in a final step (C-Br bond disconnection). This relies on the pre-existence of 4-(1,2,2-trifluoroethyl)benzene, which would then undergo selective bromination.

A third, less common approach could involve building the fluorinated side chain on a pre-functionalized aromatic ring, for instance, by fluorinating a suitable styrenyl or acetylenic precursor.

The following table outlines the key precursors derived from these retrosynthetic disconnections.

Disconnection Strategy Precursor 1 (Aryl) Precursor 2 (Alkyl/Reagent)
Pathway A (C-C Bond) 1,4-Dibromobenzene or 4-Bromophenylboronic acidA synthon for "-CHFCF₂H" or a related trifluoroethylating agent
Pathway B (C-Br Bond) (1,2,2-Trifluoroethyl)benzeneA brominating agent (e.g., Br₂, NBS)

Strategies for Constructing the 1,2,2-Trifluoroethyl Moiety on an Aromatic Ring

The introduction of a partially fluorinated ethyl group onto an aromatic ring is a non-trivial synthetic step. Several methods have been developed for related structures, which can be adapted for the synthesis of the 1,2,2-trifluoroethyl moiety.

One potential strategy involves the reaction of α,β,β-trifluorostyrene derivatives. For example, the reaction of α,β,β-trifluorostyrene with SF₅Br produces an intermediate adduct, which can be further manipulated. doi.org A similar concept could be applied by reacting a suitable organometallic reagent derived from 4-bromo-iodobenzene with a source of trifluoroethylene (B1203016) or a related synthon.

Another approach is the hydrotrifluoromethylation of styrenes. While this typically yields a 2,2,2-trifluoroethyl group, modifications to the substrate or reaction conditions could potentially lead to the desired 1,2,2-trifluoro isomer. For instance, denitrogenative hydrotrifluoromethylation of hydrazones of arylaldehydes has been shown to produce (2,2,2-trifluoroethyl)arenes. researchgate.net

A multi-step approach could involve the Wittig reaction of a 4-bromobenzaldehyde (B125591) with a fluorinated phosphonium (B103445) ylide, followed by selective reduction of the resulting double bond. The synthesis of multi-halogenated alkenes from compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) and phenols demonstrates the construction of complex fluoroalkenyl ethers, suggesting that analogous C-C bond forming reactions could be developed. beilstein-journals.org

Selective Bromination of the Aryl Ring

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov To achieve high regioselectivity, especially when the directing effects are not strongly biased, the choice of brominating agent and reaction conditions is critical.

Standard Conditions: Reaction of the substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) is a standard method. youtube.com The catalyst polarizes the Br-Br bond, generating a strong electrophile (Br⁺). youtube.com

Milder Reagents: For substrates that might be sensitive to strong Lewis acids, alternative brominating agents such as N-Bromosuccinimide (NBS) can be used, often in conjunction with a proton source or a solid support like silica (B1680970) gel. nih.gov NBS in acetonitrile (B52724) has been shown to be highly para-selective for many activated arenes. nih.gov

Controlling Selectivity: The positional selectivity can be influenced by temperature. Reactions carried out at the lowest effective temperature often exhibit higher para/ortho selectivity. nih.gov A patent for the synthesis of 1-bromo-2,4,5-trifluorobenzene (B152817) describes a process using liquid bromine with an iron powder catalyst and an azo initiator, carefully controlling the temperature profile to achieve the desired product. google.com This highlights the importance of controlled conditions in the bromination of fluorinated aromatics.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to modern organic synthesis, offering efficient and selective routes. For the target molecule, catalytic methods could be applied to both the C-C bond formation and the C-Br bond formation steps.

Palladium-Catalyzed Cross-Coupling: If following a retrosynthetic path involving C-C bond formation (Pathway A), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are highly effective. This would involve coupling a 4-bromophenylboronic acid derivative with a suitable 1,2,2-trifluoroethyl halide. The synthesis of related fluorinated biaryls often relies on palladium catalysts like [Pd(dppf)Cl₂].

Nickel-Catalyzed Coupling: Nickel catalysts are also gaining prominence for C(sp²)-C(sp³) coupling reactions. A heterogeneous bifunctional Ni single-atom catalyst on carbon nitride has been reported for the selective coupling of aryl bromides with alkyl sources. acs.org Such a system could potentially be adapted to couple a brominated benzene derivative with a trifluoroethyl precursor.

Catalytic Bromination: The electrophilic bromination of benzene and its derivatives is classically catalyzed by Lewis acids like FeBr₃. youtube.com The role of the catalyst is to generate the electrophile. youtube.com In some modern methods, the catalyst can also influence regioselectivity. For instance, zeolites have been used to induce high para-selectivity in the bromination of certain substrates. nih.gov

The following table summarizes potential catalytic systems.

Reaction Step Catalyst Type Example Catalyst/System Purpose
C-C Bond Formation Palladium Cross-CouplingPd(OAc)₂, Pd(dppf)Cl₂Coupling of aryl and alkyl fragments
C-C Bond Formation Nickel Cross-CouplingNi Single-Atom Catalyst (Ni₁/CN)C(sp²)-C(sp³) bond formation acs.org
C-Br Bond Formation Lewis AcidFeBr₃, AlCl₃Generation of electrophilic Br⁺ youtube.com
C-Br Bond Formation Heterogeneous CatalystZeolitesEnhancing para-selectivity nih.gov

Optimization of Reaction Conditions for Yield and Stereocontrol

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and controlling stereochemistry where applicable. This involves the systematic variation of parameters such as solvent, temperature, catalysts, and additives. acs.org

The choice of solvent can significantly impact reaction rates and selectivity by influencing reagent solubility, transition state stabilization, and catalyst activity.

Solvent Effects: For cross-coupling reactions, solvents range from ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) to aromatic hydrocarbons like toluene. researchgate.netresearchgate.net In a study on the synthesis of dihydrobenzofuran neolignans via oxidative coupling, acetonitrile was found to provide the best balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) and benzene. scielo.br For bromination, common solvents include halogenated hydrocarbons like carbon tetrachloride or chloroform, as they are inert to the reaction conditions. google.com

Temperature Control: Temperature is a critical parameter. In a patented bromination process, the reaction was initiated at a lower temperature (43–48 °C) during the addition of bromine, then raised to an intermediate temperature (62–68 °C) after adding an initiator, and finally brought to a higher temperature (82–102 °C) to ensure complete reaction. google.com This staged temperature profile allows for controlled initiation and progression of the reaction, which is key to achieving high yield and purity. google.com Lowering the temperature in electrophilic substitutions can often increase the selectivity for the thermodynamically favored para isomer over the ortho isomer. nih.gov

Catalysts and additives play a pivotal role in directing the course of a reaction.

Catalyst Loading and Type: The efficiency of a catalytic reaction depends on the catalyst's nature and concentration. In the optimization of a silver-promoted oxidative coupling, it was found that using 0.5 equivalents of the silver(I) oxide oxidant was the most efficient. scielo.br For palladium-catalyzed reactions, the choice of ligand bound to the metal center is paramount. In a nickel-catalyzed C-C coupling, bidentate bipyridine ligands were found to be essential for achieving high selectivity for the desired product over side reactions like C-N coupling. acs.org

Additives and Initiators: Additives can serve multiple purposes. Bases are commonly used in cross-coupling reactions to facilitate the catalytic cycle. In a synthesis of α-chiral amines, cesium carbonate (Cs₂CO₃) was used as the base. acs.org In some bromination reactions, particularly those that may have a radical component or require initiation, a radical initiator like azobisisobutyronitrile (AIBN) can be added to facilitate the reaction, as described in a patent for brominating a fluorinated benzene ring. google.com

The table below provides a summary of variables for optimization.

Parameter Variable Potential Effect Example from Literature
Solvent Acetonitrile, THF, Toluene, CCl₄Solubility, Reaction Rate, SelectivityAcetonitrile provided a good balance of conversion and selectivity in an oxidative coupling. scielo.br
Temperature Staged Profile (e.g., 45°C → 65°C → 90°C)Reaction Control, Selectivity, YieldA staged temperature profile was used for the controlled bromination of 1,2,4-trifluorobenzene. google.com
Catalyst Ligand on Metal Center (e.g., bipyridine)Selectivity, ActivityBidentate ligands on a Ni catalyst suppressed C-N coupling in favor of C-C coupling. acs.org
Additive Base (e.g., Cs₂CO₃), Initiator (e.g., AIBN)Facilitate Catalytic Cycle, Initiate ReactionAIBN was used as an initiator in a bromination reaction. google.com

Information on this compound is Not Currently Available

Following a comprehensive search of scientific literature and chemical databases, no specific synthetic methodologies or purification and isolation techniques for the compound This compound could be located.

Information is available for related isomers, such as 1-bromo-4-(2,2,2-trifluoroethyl)benzene (B120307) and 1-bromo-4-(1,1,2-trifluoroethyl)benzene, but these compounds differ in the arrangement of the fluorine atoms on the ethyl group and their synthetic pathways and properties are not directly applicable to the requested molecule.

Therefore, the requested article with detailed research findings and data tables for "this compound" cannot be generated at this time due to the absence of available scientific data.

Chemical Transformations and Reaction Mechanisms of 1 Bromo 4 1,2,2 Trifluoroethyl Benzene

Reactivity of the Aryl Bromide Moiety in 1-Bromo-4-(1,2,2-trifluoroethyl)benzene

The bromine atom attached to the benzene (B151609) ring is the primary site for a host of well-established coupling and substitution reactions. Its reactivity is influenced by the presence of the 1,2,2-trifluoroethyl group at the para position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aryl bromide functional group in this compound serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. youtube.com The general order of reactivity for aryl halides in these reactions is I > Br > Cl. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl product. rsc.org The reaction is catalyzed by a Pd(0) species and requires a base. youtube.com For this compound, this would involve coupling with a suitable boronic acid (R-B(OH)₂) to yield 4-(1,2,2-trifluoroethyl)-1,1'-biphenyl derivatives. The reaction conditions are generally mild, and a wide range of functional groups are tolerated. chemicalbook.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ComponentExample Reagents/ConditionsReference
Aryl HalideThis compound
Boron ReagentArylboronic acid, Alkylboronic ester
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ chemicalbook.com
SolventToluene, Dioxane, THF, DMF, Water chemicalbook.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. researchgate.netethernet.edu.et Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) would yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reaction typically favors the formation of the trans-isomer. ethernet.edu.et

Table 2: Typical Conditions for Heck Reaction of Aryl Bromides
ComponentExample Reagents/ConditionsReference
Aryl HalideThis compound
AlkeneStyrene, n-Butyl acrylate, Ethylene researchgate.netethernet.edu.et
Palladium CatalystPd(OAc)₂, PdCl₂ researchgate.net
LigandP(o-tolyl)₃, PPh₃, dppp researchgate.netnih.gov
BaseEt₃N, K₂CO₃, NaOAc researchgate.net
SolventDMF, DMA, Acetonitrile (B52724) nih.gov

Sonogashira Coupling: This coupling reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. researchgate.net The reaction is typically co-catalyzed by palladium and copper(I) species in the presence of a base, such as an amine. researchgate.netnih.gov The Sonogashira coupling of this compound would produce various arylalkyne structures, which are valuable intermediates in organic synthesis. researchgate.net

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
ComponentExample Reagents/ConditionsReference
Aryl HalideThis compound
AlkynePhenylacetylene, Trimethylsilylacetylene researchgate.net
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂ nih.gov
Copper Co-catalystCuI researchgate.netnih.gov
BaseEt₃N, Piperidine, Diisopropylamine acs.org
SolventTHF, DMF, Toluene acs.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) on simple aryl halides is generally difficult. However, the reaction is facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. youtube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comnih.gov

The 1,2,2-trifluoroethyl group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (an inductive effect). nih.gov This property should activate the C-Br bond in this compound towards nucleophilic attack. Therefore, the compound is expected to react with strong nucleophiles (e.g., alkoxides, amides, thiolates) under relatively harsh conditions (high temperature and/or pressure) to displace the bromide ion. The reaction proceeds via an addition-elimination mechanism. nih.gov

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction for converting organic halides into organometallic reagents. semanticscholar.org Aryl bromides readily undergo this transformation, most commonly with organolithium reagents like n-butyllithium or t-butyllithium at low temperatures. nih.gov

This reaction, when applied to this compound, would involve treating the compound with an alkyllithium reagent (e.g., n-BuLi) in an ethereal solvent like THF, typically at -78 °C or lower. nih.gov This process would generate the highly reactive aryllithium species, 4-(1,2,2-trifluoroethyl)phenyllithium. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a wide range of functional groups onto the aromatic ring. The low temperature is crucial to prevent side reactions, such as attack on the electrophilic side chain. nih.gov

Ullmann Coupling Reactions involving this compound

The Ullmann reaction is a classic method for forming biaryl compounds by coupling two molecules of an aryl halide using copper metal, often at high temperatures. lookchem.comnih.gov Modern variations may use copper catalysts under milder conditions. libretexts.org This reaction can be used for the homocoupling of this compound to produce 4,4'-bis(1,2,2-trifluoroethyl)biphenyl.

Research on the surface-mediated Ullmann coupling of a similar isomer, 1-bromo-4-(2,2,2-trifluoroethyl)benzene (B120307), on a Cu(111) surface has been studied using scanning tunneling microscopy. nih.gov The study observed the formation of organometallic intermediates at 220 K, followed by the formation of the final biphenyl (B1667301) product upon further annealing to 400 K. nih.gov This indicates the feasibility of the C-Br bond activation and subsequent C-C bond formation for this class of fluorinated aryl bromides under Ullmann conditions. The mechanism generally involves the formation of an organocopper species, followed by oxidative addition of a second aryl halide molecule and subsequent reductive elimination to form the biaryl product. nih.govlibretexts.org

Reactivity and Transformations of the 1,2,2-Trifluoroethyl Side Chain

The 1,2,2-trifluoroethyl side chain is generally robust due to the strength of the C-F and C-H bonds. However, its reactivity is not negligible, particularly at the benzylic position.

Electrophilic and Nucleophilic Reactions at the Fluorinated Carbon Atoms

Electrophilic Reactions: The C-F bonds and the C-H bonds on the fluorinated carbon are highly resistant to electrophilic attack due to the electron-withdrawing nature of fluorine, which deactivates adjacent centers. nih.gov However, the benzylic C-H bond (at C-1) is a potential site for reactivity under specific conditions. Similar to other alkylbenzenes, this position is susceptible to radical halogenation or oxidation by strong oxidizing agents. orgoreview.comlibretexts.org For instance, treatment with potassium permanganate (B83412) (KMnO₄) under harsh conditions would be expected to oxidize the side chain at the benzylic carbon, potentially leading to the formation of 4-bromobenzoic acid, as the entire side chain is often cleaved in such reactions provided a benzylic hydrogen is present. libretexts.org

Nucleophilic Reactions: Direct nucleophilic substitution of a fluoride (B91410) ion from a saturated carbon is an extremely difficult process due to the strength of the C-F bond and the poor leaving group ability of the fluoride anion. However, reactions involving nucleophiles can still occur. Under strongly basic conditions, dehydrofluorination (an E2 elimination reaction) is a plausible pathway, where a base would abstract the benzylic proton and eliminate a fluoride ion from the adjacent carbon to form a vinyl fluoride derivative. Furthermore, studies on related difluoromethyl systems show a competition between Sₙ2 attack by a nucleophile at the carbon and deprotonation (which can lead to carbene formation). rsc.org For the 1,2,2-trifluoroethyl group, nucleophilic attack is sterically hindered and electronically disfavored at the fluorinated carbons.

Functional Group Interconversions involving the Ethyl Backbone

The primary functional group interconversion involving the ethyl backbone of This compound is dehydrofluorination. This elimination reaction transforms the 1,2,2-trifluoroethyl group into a trifluorovinyl group, yielding 1-bromo-4-(trifluorovinyl)benzene . This transformation is a critical step as it introduces a reactive vinyl moiety, opening pathways to a variety of subsequent chemical modifications.

Base-induced elimination is the most common method to effect this transformation. The choice of base and reaction conditions is crucial to achieving high yields and minimizing side reactions. While specific experimental data for the dehydrofluorination of This compound is not extensively documented in publicly available literature, analogous reactions with structurally similar fluoroethanes provide insight into the plausible reaction conditions. Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically employed.

The resulting product, 1-bromo-4-(trifluorovinyl)benzene , is a versatile intermediate. The electron-withdrawing nature of the trifluorovinyl group makes the double bond susceptible to nucleophilic attack. Furthermore, the presence of the bromo substituent on the aromatic ring allows for a range of transition metal-catalyzed cross-coupling reactions. evitachem.com

Mechanistic Investigations of Key Reactions of this compound

The dehydrofluorination of This compound is a β-elimination reaction. The mechanism of such reactions can proceed through several pathways, primarily the E2 (bimolecular elimination) and E1cb (unimolecular elimination via conjugate base) mechanisms. The operative mechanism is highly dependent on the substrate structure, the nature of the base, the solvent, and the temperature.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to understanding the precise mechanistic pathway.

For an E2 mechanism , the reaction proceeds in a single, concerted step where the base abstracts a proton from the β-carbon, and the leaving group (fluoride) on the α-carbon departs simultaneously. This pathway involves a five-centered transition state. The stereochemistry of the E2 reaction typically requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. iitk.ac.indalalinstitute.com

In the case of the E1cb mechanism , the reaction is a two-step process. First, a strong base removes the most acidic proton from the β-carbon to form a carbanionic intermediate. This carbanion is stabilized by the electron-withdrawing fluorine atoms. In the second, slower step, the fluoride leaving group is expelled to form the double bond. iitk.ac.indalalinstitute.com The presence of the electron-withdrawing trifluoromethyl group can increase the acidity of the β-hydrogen, potentially favoring an E1cb pathway. The formation of a discrete carbanion intermediate is the hallmark of this mechanism.

Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic data for the dehydrofluorination of This compound are not extensively reported in the literature. However, general principles of elimination reactions of fluorinated compounds can be applied.

The table below summarizes hypothetical kinetic and thermodynamic parameters that could be investigated for the dehydrofluorination of This compound .

ParameterE2 MechanismE1cb Mechanism
Rate Law rate = k[Substrate][Base]rate = k[Carbanion]
Activation Energy (Ea) Moderate to HighStepwise, with Ea for the rate-determining step
Enthalpy of Reaction (ΔH) Generally endothermic, but can be exothermicOverall ΔH is the same as E2
Entropy of Reaction (ΔS) PositivePositive

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Dehydrofluorination

Further experimental studies are required to determine the precise mechanistic details and to quantify the kinetic and thermodynamic parameters for the chemical transformations of This compound .

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data for the specific chemical compound This compound could not be located. The requested information, including Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F, and 2D), as well as Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) data, appears to be absent from the reviewed sources.

The search encompassed scholarly articles, chemical compound databases, and spectral libraries. While spectroscopic information is readily available for related isomers and similar compounds, such as 1-bromo-4-(2,2,2-trifluoroethyl)benzene and 1-bromo-4-(trifluoromethyl)benzene, these compounds differ in the substitution pattern of the fluorine atoms on the ethyl group or the nature of the fluoroalkyl substituent itself.

The structural distinction of the "1,2,2-trifluoroethyl" group is critical, as the position of the fluorine and hydrogen atoms directly influences the chemical shifts, coupling constants, and fragmentation patterns observed in NMR and MS analyses. Therefore, data from other isomers cannot be used to accurately describe the spectroscopic characteristics of this compound.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified compound at this time. The lack of available data may indicate that this specific isomer is less common, has not been extensively synthesized, or its detailed characterization has not been published in the accessed literature.

To fulfill the user's request, access to proprietary research data or the actual synthesis and analysis of the compound would be necessary.

Advanced Spectroscopic Characterization of 1 Bromo 4 1,2,2 Trifluoroethyl Benzene

Vibrational Spectroscopy for Functional Group Identification

Detailed experimental Infrared (IR) spectroscopic data for 1-bromo-4-(1,2,2-trifluoroethyl)benzene, including peak positions and their corresponding vibrational assignments, are not available in the reviewed scientific literature.

No experimental Raman spectroscopic data for this compound could be found in published research.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

Computational and Theoretical Investigations of 1 Bromo 4 1,2,2 Trifluoroethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

A DFT study on 1-bromo-4-(1,2,2-trifluoroethyl)benzene would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can calculate key geometric parameters. researchgate.netbiointerfaceresearch.com These parameters would include the bond lengths between atoms (e.g., C-Br, C-F, C-C, C-H), bond angles (e.g., C-C-C in the benzene (B151609) ring), and dihedral angles, which describe the rotation around single bonds, particularly that of the trifluoroethyl group relative to the benzene ring.

Electronic structure analysis via DFT would yield insights into the distribution of electrons within the molecule. This includes generating molecular electrostatic potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net Such a map would likely show negative potential around the fluorine and bromine atoms due to their high electronegativity and positive potential on the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

ParameterPredicted Value (Å or °)
C-Br Bond LengthData not available
C-F Bond LengthsData not available
C-C (ring) Bond LengthsData not available
C-C-C (ring) Bond AnglesData not available
C-C-Br Bond AngleData not available

Note: This table is for illustrative purposes. No published data is available for this specific compound.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on quantum mechanics without using experimental data for simplification, could be employed for even higher accuracy predictions of the molecule's properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, provide a more rigorous treatment of electron correlation. These calculations would serve to benchmark the results from DFT and provide highly reliable data on the molecule's energy, geometry, and vibrational frequencies. However, no specific ab initio studies for this compound have been published.

Molecular Orbital Analysis

Molecular orbital (MO) analysis is crucial for understanding a molecule's reactivity and electronic transitions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. biointerfaceresearch.com For this compound, the HOMO would likely be distributed over the electron-rich benzene ring and the bromine atom, while the LUMO might be located on the antibonding orbitals associated with the ring or the trifluoroethyl group. Analysis of the FMOs helps predict how the molecule would interact with other reagents in chemical reactions. imperial.ac.ukresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: This table is for illustrative purposes. No published data is available for this specific compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.orgwisc.edu This method provides a quantitative description of the Lewis-like structure of the molecule. wisc.eduq-chem.com An NBO analysis of this compound would detail the hybridization of atomic orbitals (e.g., sp2 for the ring carbons), the polarization of bonds (e.g., the C-F and C-Br bonds would be highly polarized towards the halogen atoms), and the delocalization of electron density from filled donor orbitals to empty acceptor orbitals. These delocalization interactions, quantified by second-order perturbation theory, are key to understanding intramolecular charge transfer and resonance effects. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the modeling of entire reaction pathways, providing insights into reaction mechanisms that are difficult to obtain experimentally. For a molecule like this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. acs.orgacs.org

This analysis involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. youtube.com By calculating the structure and energy of the transition state, chemists can determine the activation energy barrier for a reaction, which is crucial for predicting reaction rates. Techniques like relaxed surface scans or more advanced methods like nudged elastic band (NEB) can be used to locate the minimum energy path from reactants to products. youtube.com Currently, there are no published studies that model reaction pathways or analyze transition states involving this compound.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These computational methods allow for the calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can provide deep insights into the molecule's structure and electronic environment.

The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the chemical shifts. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, studies on similar halogenated benzenes have demonstrated that methods like B3LYP with basis sets such as 6-311++G(d,p) can provide reliable predictions of chemical shifts. nih.gov

Similarly, the vibrational frequencies in an IR spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational frequencies that correspond to the fundamental vibrational modes of the molecule. It is standard practice to apply a scaling factor to these calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.netresearchgate.net The calculated IR intensities for each vibrational mode further aid in the interpretation of the experimental spectrum.

Below is an illustrative table of how predicted spectroscopic data for this compound would be presented. Note: The following data is hypothetical and serves as an example of the output from such theoretical calculations.

Interactive Table 1: Hypothetical Predicted Spectroscopic Data for this compound This data is for illustrative purposes and is not derived from actual experimental or computational results.

Parameter Nucleus/Bond Predicted Value
¹H NMR Chemical Shift Aromatic Protons 7.2 - 7.6 ppm
¹H NMR Chemical Shift CH-CF₂H 4.5 - 5.0 ppm
¹³C NMR Chemical Shift C-Br ~120 ppm
¹³C NMR Chemical Shift Aromatic CH 128 - 132 ppm
¹³C NMR Chemical Shift C-(CH(F)CF₂H) ~140 ppm
¹³C NMR Chemical Shift CH(F)CF₂H 115 - 125 ppm (with C-F coupling)
¹⁹F NMR Chemical Shift CF₂H -110 to -130 ppm
¹⁹F NMR Chemical Shift CHF -180 to -200 ppm
IR Vibrational Frequency C-H stretch (aromatic) 3050 - 3100 cm⁻¹
IR Vibrational Frequency C-F stretch 1100 - 1350 cm⁻¹
IR Vibrational Frequency C-Br stretch 500 - 600 cm⁻¹

Conformational Analysis and Stereoisomerism Studies of the Trifluoroethyl Group

The trifluoroethyl group in this compound introduces both stereoisomerism and conformational complexity to the molecule. The carbon atom attached to the benzene ring and the fluorine atom is a chiral center, meaning that the molecule can exist as two enantiomers, (R)- and (S)-1-bromo-4-(1,2,2-trifluoroethyl)benzene.

Furthermore, rotation around the single bond between the two carbon atoms of the ethyl group gives rise to different conformers. These conformers represent energy minima on the potential energy surface of the molecule. A detailed conformational analysis would involve systematically rotating the dihedral angle of the trifluoroethyl group and calculating the corresponding energy at each step. This process, known as a potential energy scan, is typically performed using quantum mechanical methods like DFT.

The results of such a scan would reveal the most stable conformers (those with the lowest energy) and the energy barriers to rotation between them. The relative energies of the different conformers can be used to determine their populations at a given temperature using Boltzmann statistics. For fluorinated molecules, non-covalent interactions, such as gauche effects, can play a significant role in determining the preferred conformation. acs.org

A computational study on the conformational analysis of this compound would likely investigate several staggered conformers. The relative energies of these conformers would be influenced by steric hindrance between the atoms and electrostatic interactions between the electron-rich fluorine atoms and the bromine atom, as well as the aromatic ring.

Below is a hypothetical representation of the results from a conformational analysis of one of the enantiomers. Note: The following data is for illustrative purposes and does not represent actual calculated values.

Interactive Table 2: Hypothetical Conformational Analysis of (R)-1-bromo-4-(1,2,2-trifluoroethyl)benzene This data is for illustrative purposes and is not derived from actual experimental or computational results.

Conformer Dihedral Angle (Br-C-C-H) Relative Energy (kcal/mol) Predicted Population at 298 K (%)
Anti ~180° 0.00 65
Gauche 1 ~60° 0.85 25
Gauche 2 ~-60° 1.50 10

Future Research Directions for 1 Bromo 4 1,2,2 Trifluoroethyl Benzene

Development of Greener and More Sustainable Synthetic Routes

The industrial viability and environmental impact of producing 1-bromo-4-(1,2,2-trifluoroethyl)benzene and related fluorinated aromatics hinge on the development of green and sustainable synthetic methodologies. Current synthetic approaches often rely on harsh reagents or produce significant waste. Future research should prioritize the development of more eco-friendly alternatives.

Key research objectives include:

PFAS-Free Fluorination: Investigating synthesis routes that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents is a critical goal. sciencedaily.comuva.nl Research into utilizing safer and more environmentally benign fluorine sources, such as cesium fluoride (B91410) salt, could provide a viable alternative for introducing the trifluoroethyl group. sciencedaily.com

Catalytic C-H Functionalization: Direct C-H trifluoroethylation of bromobenzene (B47551) or bromination of (1,2,2-trifluoroethyl)benzene using catalytic methods would represent a significant advance in atom economy. Developing palladium-catalyzed methods for direct aromatic C-H fluorination, which can operate under mild conditions, could provide a template for such transformations. researchgate.net

Flow Chemistry: Implementing flow chemistry processes could enhance safety, improve reaction control, and allow for easier scalability. uva.nl This approach is particularly beneficial for managing potentially energetic reactions often associated with fluorination.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or aqueous media, could reduce the environmental footprint of the synthesis. researchgate.net Studies have shown that electrophilic fluorinations can be performed in these alternative solvent systems. researchgate.net

A comparison of potential synthetic strategies is presented below.

Synthetic StrategyTraditional ApproachPotential Green AlternativeKey Advantages of Green Alternative
Fluorine Source PFAS-based reagentsCesium Fluoride or other saltsAvoids persistent pollutants, reduces environmental impact. sciencedaily.com
Bond Formation Multi-step synthesis with pre-functionalized precursorsDirect C-H catalytic functionalizationHigher atom economy, fewer synthetic steps, reduced waste. researchgate.net
Reaction Conditions Batch processing, potentially hazardous reagentsContinuous flow chemistryEnhanced safety, better process control, easier scale-up. uva.nl
Solvent Acetonitrile (B52724), ChloroformIonic liquids, waterReduced VOC emissions, potential for catalyst recycling. researchgate.netgoogle.com

Investigation of Unexplored Reactivity Profiles

The dual functionality of a reactive bromine atom and an electron-withdrawing trifluoroethyl group on a benzene (B151609) ring suggests a rich and largely unexplored reactivity profile for this compound. Future studies should aim to systematically map its chemical behavior.

Potential areas for investigation include:

Cross-Coupling Reactions: As a substituted aryl bromide, the compound is an ideal candidate for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Investigating its performance in these reactions would unlock pathways to a vast array of more complex molecules. The electron-withdrawing nature of the trifluoroethyl group is expected to influence the reactivity of the C-Br bond.

C-H Activation: The trifluoroethyl group can act as a directing group in ortho-metalation or C-H activation reactions, providing a route to di- and tri-substituted benzene derivatives that are otherwise difficult to access. Research into Pd(II)-catalyzed C-H activation and trifluoromethylation of arenes has demonstrated the utility of such directing groups. acs.org

Nucleophilic Aromatic Substitution (SNAr): While the bromine itself is a leaving group, the powerful electron-withdrawing effect of the trifluoroethyl group could activate other positions on the aromatic ring towards nucleophilic attack, particularly if additional activating groups are present. rsc.orgacs.org

Radical Reactions: The compound could serve as a precursor for generating aryl radicals. For instance, SmI2-mediated reactions could potentially lead to ring-opening or other transformations if the molecule were incorporated into a strained ring system. acs.org

Application in Supramolecular Chemistry and Nanomaterials

Fluorinated aromatic compounds are increasingly recognized for their unique properties in the construction of self-assembling systems and advanced materials. The specific electronic and steric properties of this compound make it an attractive building block for these applications.

Future research directions could focus on:

Supramolecular Assembly: The fluorinated moiety can induce specific non-covalent interactions, such as arene-perfluoroarene stacking, which can be used to control the self-assembly of complex architectures. acs.orgacs.org The interplay between the trifluoroethyl group and the bromine atom could lead to novel packing motifs and host-guest complexes. Studies on thiourea-chloride complexes have shown that fluorinated bromophenyl rings participate in key π-π stacking interactions that stabilize the supramolecular structure. acs.org

Fluorine-19 MRI Contrast Agents: Materials containing multiple fluorine atoms with equivalent chemical shifts are highly sought after for ¹⁹F Magnetic Resonance Imaging (MRI), a technique that offers background-free imaging. acs.org The trifluoroethyl group provides a strong ¹⁹F NMR signal. Incorporating this molecule into polymers or nanoparticles could lead to the development of next-generation ¹⁹F MRI probes. acs.org

Liquid Crystals and Organic Electronics: The introduction of fluorinated groups is a common strategy for tuning the electronic properties and phase behavior of organic materials used in liquid crystal displays and organic semiconductors. The dipole moment and steric bulk of the trifluoroethyl group could be exploited to design new functional materials.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms and fundamental physicochemical properties of this compound is essential for its rational application. A synergistic approach combining experimental investigation with high-level computational modeling will be crucial.

Key areas for integrated studies:

Reaction Pathway Analysis: Computational studies, using methods like Density Functional Theory (DFT), can elucidate the transition states and reaction pathways for its key transformations (e.g., cross-coupling, C-H activation). acs.org This can help explain observed regioselectivity and reactivity, and guide the optimization of reaction conditions. researchgate.netresearchgate.net

Non-covalent Interactions: Quantifying the nature and strength of non-covalent interactions, such as halogen bonding from the bromine atom and fluorine-specific interactions, is critical for designing its application in supramolecular chemistry. The synergy between experimental and computational studies has been vital for understanding aromatic stacking interactions. rsc.org

Spectroscopic Characterization: Advanced spectroscopic techniques combined with theoretical calculations can provide a detailed picture of the molecule's electronic structure and how it is perturbed by its environment.

Research QuestionExperimental ApproachComputational ApproachExpected Insight
Regioselectivity of C-H activation Product analysis under various catalytic conditions (NMR, GC-MS)DFT modeling of reaction pathways and transition state energiesPredicting and controlling the site of further functionalization. acs.org
Supramolecular complex stability X-ray crystallography, NMR titration, Isothermal Titration Calorimetry (ITC)Molecular dynamics simulations, Quantum Theory of Atoms in Molecules (QTAIM)Rational design of self-assembling systems and host-guest complexes. acs.org
Reactivity in cross-coupling Kinetic studies, in-situ reaction monitoringCalculation of bond dissociation energies and activation barriersOptimizing reaction conditions and predicting substrate scope. researchgate.net

Design of Next-Generation Fluorinated Molecular Tools

The unique spectroscopic properties of fluorine make fluorinated organic molecules powerful tools in chemical biology and diagnostics. researchgate.net this compound can serve as a versatile scaffold for creating sophisticated molecular probes.

Promising research avenues include:

¹⁹F NMR Probes: The trifluoroethyl group provides a sensitive ¹⁹F NMR reporter. nih.govacs.org The bromine atom serves as a convenient chemical handle to attach this tag to biomolecules or other systems of interest. The resulting probes could be used to monitor conformational changes in proteins, protein-ligand interactions, or changes in the local chemical environment with high sensitivity. nih.govacs.org

Bioorthogonal Chemistry: The bromo-aryl functionality can be used in bioorthogonal reactions, such as palladium-catalyzed cross-coupling on the surface of cells, allowing for targeted labeling and imaging.

Multimodal Imaging Agents: By combining the ¹⁹F NMR reporting capabilities with other functional units (e.g., a fluorescent dye or a positron-emitting ¹⁸F isotope), this scaffold could be used to develop multimodal imaging agents for more comprehensive biological studies. nih.gov The development of fluorinated materials for multiscale and multicolor imaging is an active area of research. acs.org

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-4-(1,2,2-trifluoroethyl)benzene in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via two primary routes:

Bromination : Direct bromination of 4-(1,2,2-trifluoroethyl)benzene using Br₂ in the presence of Lewis acids (e.g., AlCl₃ or FeBr₃) at 0–5°C to minimize over-bromination .

Palladium-Catalyzed Coupling : Cross-coupling of 4-bromophenylboronic acid with 1,2,2-trifluoroethyl reagents (e.g., trifluoroethyl halides) under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize yield (typically 60–75%) .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer :
Technique Key Data Reference
¹H/¹³C NMR δ ~4.5 ppm (CH₂CF₃ protons); aromatic signals at δ 7.2–7.6 ppm
GC-MS Molecular ion peak at m/z 239.03 (M⁺)
Elemental Analysis Theoretical: C 40.20%, H 2.53%, Br 33.42%, F 23.85%
Melting Point 54–57°C (crystalline solid)

Q. How does the trifluoroethyl group influence solubility and reaction design?

  • Methodological Answer : The -CF₃ group increases lipophilicity (logP = 3.55), making the compound soluble in THF, DCM, or ethers. This necessitates hydrophobic reaction media to enhance substrate dispersion. For polar reactions (e.g., SNAr), DMSO or DMF with phase-transfer catalysts (e.g., 18-crown-6) improves reactivity .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-bromination or trifluoroethyl degradation) be minimized during synthesis?

  • Methodological Answer :
  • Over-Bromination : Use stoichiometric Br₂ (1.05 equiv) and low temperatures (0–5°C). Bulky Lewis acids (e.g., AlCl₃) favor para-selectivity .
  • Trifluoroethyl Stability : Avoid strong bases (e.g., NaOH) that may hydrolyze the -CF₃ group. Instead, employ mild bases (K₂CO₃) in coupling reactions .
  • Monitoring : In situ IR or HPLC tracks intermediates; terminate reactions at 85–90% conversion to prevent side products .

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed functionalization?

  • Methodological Answer : Yield discrepancies often stem from:
  • Catalyst Systems : Pd(OAc)₂ with bidentate ligands (e.g., dppf) outperforms Pd(PPh₃)₄ for sterically hindered substrates (yield increase: 20–30%) .
  • Solvent Effects : Dioxane/water (4:1) enhances coupling efficiency vs. pure DMF .
  • DoE Optimization : A 3-factor (temp, catalyst loading, solvent) screening identifies optimal conditions (e.g., 80°C, 5 mol% Pd, 12 h) .

Q. How does the electron-withdrawing -CF₃ group affect nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : The -CF₃ group deactivates the ring, requiring harsh conditions (NaNH₂ in NH₃(l), 100°C) for SNAr. Competing elimination is mitigated by:
  • Solvent Choice : DMSO stabilizes the Meisenheimer complex.
  • Additives : Crown ethers (e.g., 18-crown-6) enhance nucleophilicity of amines .
    Example : Reaction with piperidine yields 4-(1,2,2-trifluoroethyl)-N-piperidinylaniline (65% yield, 24 h) .

Data Contradiction Analysis

Q. Why do reported melting points vary (54–57°C vs. 50–53°C) for this compound?

  • Methodological Answer : Variations arise from:
  • Purity : Recrystallization solvents (hexane vs. ethanol) affect crystal packing.
  • Isomeric Traces : Residual ortho-brominated isomers (detectable via GC-MS) lower observed melting points .
    Resolution : Purify via column chromatography (silica gel, 95:5 hexane/DCM) followed by recrystallization in ethanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.